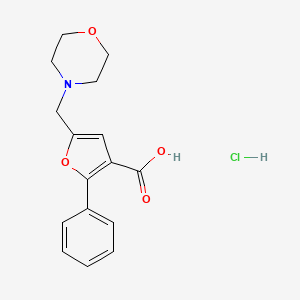

5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride is a chemical compound that features a morpholine ring attached to a furan ring through a methylene bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride typically involves a multi-step process. One common method starts with the preparation of the furan ring, followed by the introduction of the phenyl group. The morpholine moiety is then attached via a Mannich reaction, which involves the condensation of formaldehyde, morpholine, and the furan derivative. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.

Substitution: The morpholine moiety can be substituted with other amines or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Cyclohexyl derivatives.

Substitution: Various substituted morpholine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Androgen Receptor Modulation

One of the most significant applications of this compound is its role as a tissue-selective androgen receptor modulator (SARM) . It has been shown to exhibit high affinity and antagonistic activity towards androgen receptors, which is crucial for the treatment of conditions like prostate cancer. Research indicates that compounds similar to 5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride can inhibit the proliferation of androgen receptor-overexpressing cell lines effectively, providing a promising avenue for cancer therapy .

Antioxidant Activity

Additionally, studies have demonstrated that this compound possesses antioxidant properties. The DPPH radical scavenging assay revealed its potential to inhibit free radicals, which is vital in preventing oxidative stress-related diseases . The percentage inhibition values obtained from these assays suggest that it could be developed further as an antioxidant agent.

Corrosion Inhibition

Corrosion Inhibition Efficiency

The compound has also been evaluated for its effectiveness as a corrosion inhibitor for metals such as brass in acidic environments. Experimental results indicate that it significantly reduces the corrosion rate when used in hydrochloric acid solutions. The maximum inhibition efficiency recorded was approximately 79.43% at a concentration of 2.1 mM and a temperature of 60°C .

Mechanism of Action

The inhibition mechanism involves physisorption at lower temperatures transitioning to chemisorption at higher temperatures, indicating that the compound blocks active sites on the metal surface. This dual action not only protects the metal but also shifts the corrosion potential positively, demonstrating its mixed-type inhibition characteristics .

Material Science

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that yield a compound with distinct physical and chemical properties. Characterization techniques such as FT-IR, NMR, and LC-MS have been employed to confirm its structure and purity .

- Androgen Receptor Antagonism : A study demonstrated that compounds with similar structures effectively inhibited prostate cancer cell growth by blocking androgen receptors, suggesting potential therapeutic applications in oncology .

- Corrosion Studies : Experimental setups involving weight loss measurements and electrochemical impedance spectroscopy (EIS) confirmed the efficacy of this compound as a corrosion inhibitor under various conditions, highlighting its practical applications in industrial settings .

Mécanisme D'action

The mechanism of action of 5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with enzyme active sites or receptor binding pockets, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Morpholinomethyl)isoxazole-3-carboxylic acid hydrochloride: Similar structure but with an isoxazole ring instead of a furan ring.

2-(Morpholinomethyl)acrylonitrile: Contains a nitrile group instead of a carboxylic acid group.

Uniqueness

5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride is unique due to the combination of its furan ring and morpholine moiety, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Activité Biologique

5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride is a synthetic compound that integrates a morpholine ring with a furan structure, offering unique properties that have garnered attention in both medicinal chemistry and biological research. This compound is primarily explored for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has the following molecular formula: C16H17ClN2O4. Its structure consists of a furan ring, a phenyl group, and a morpholine moiety, which contribute to its reactivity and biological interactions.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Furan Ring | Heterocyclic aromatic compound |

| Phenyl Group | Aromatic hydrocarbon |

| Morpholine Moiety | Six-membered ring containing oxygen and nitrogen |

Synthesis

The synthesis of this compound typically involves multi-step processes starting from furan derivatives. A common method includes:

- Preparation of the Furan Ring : Utilizing furan precursors.

- Introduction of the Phenyl Group : Via electrophilic aromatic substitution.

- Formation of the Morpholine Moiety : Through a Mannich reaction involving formaldehyde and morpholine.

- Hydrochloride Salt Formation : By treating the final product with hydrochloric acid.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on furan-carboxamide analogues highlighted their effectiveness against various bacterial strains, suggesting that structural features like functional groups heavily influence their potency.

Case Study : In vitro tests revealed that derivatives with specific substitutions showed enhanced activity against Gram-positive bacteria, indicating potential applications in developing new antibiotics .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor ligand, interacting with targets involved in cancer cell proliferation.

The proposed mechanism involves:

- Enzyme Inhibition : The morpholine ring may fit into enzyme active sites, blocking substrate access.

- Receptor Interaction : The furan moiety can engage in π-π stacking interactions with aromatic amino acids in protein structures, enhancing binding affinity .

Table 2: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Potential enzyme inhibitor | |

| Mechanism | Enzyme inhibition and receptor binding |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the morpholine or furan components can significantly alter biological activity. For instance, the introduction of halogen or alkoxymethyl groups has been shown to enhance cytotoxicity against multidrug-resistant (MDR) cancer cells .

Comparative Analysis with Similar Compounds

Comparative studies with other morpholine-containing compounds indicate that this compound possesses unique properties due to its specific structural arrangement. For instance:

- 5-(Morpholinomethyl)isoxazole-3-carboxylic acid hydrochloride : Similar structure but lacks the furan ring's unique reactivity.

- 2-(Morpholinomethyl)acrylonitrile : Contains a nitrile group instead of a carboxylic acid, affecting solubility and reactivity.

Propriétés

IUPAC Name |

5-(morpholin-4-ylmethyl)-2-phenylfuran-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4.ClH/c18-16(19)14-10-13(11-17-6-8-20-9-7-17)21-15(14)12-4-2-1-3-5-12;/h1-5,10H,6-9,11H2,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMNJWRSWDFFKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=C(O2)C3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.